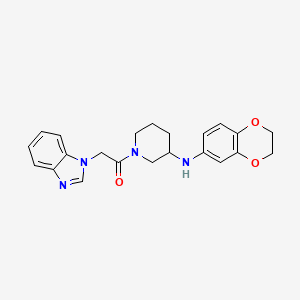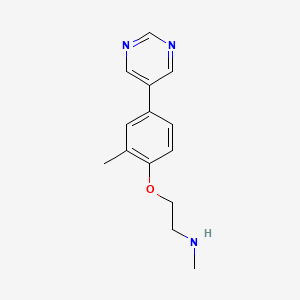![molecular formula C17H28N4O B3813415 1-(cyclohexylmethyl)-4-{[3-(1H-pyrazol-1-yl)propyl]amino}-2-pyrrolidinone](/img/structure/B3813415.png)
1-(cyclohexylmethyl)-4-{[3-(1H-pyrazol-1-yl)propyl]amino}-2-pyrrolidinone
Descripción general
Descripción
1-(cyclohexylmethyl)-4-{[3-(1H-pyrazol-1-yl)propyl]amino}-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CP-31398 and is a potential anticancer drug.
Mecanismo De Acción
The exact mechanism of action of CP-31398 is not fully understood. However, it is believed to work by inhibiting the activity of the p53 protein. The p53 protein is a tumor suppressor protein that is often mutated in cancer cells, leading to uncontrolled cell growth. CP-31398 has been shown to stabilize the p53 protein, leading to increased apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CP-31398 has also been shown to increase the expression of various genes involved in DNA repair, leading to increased DNA damage in cancer cells. In addition, CP-31398 has been shown to decrease the levels of reactive oxygen species (ROS) in cells, leading to decreased oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CP-31398 in lab experiments is its potential as an anticancer drug. It has been extensively studied and has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using CP-31398 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CP-31398. One area of research is the development of more efficient synthesis methods for CP-31398, which can increase its availability for research purposes. Another area of research is the investigation of CP-31398's potential as a neuroprotective agent, as it has shown promising results in protecting neurons from oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of CP-31398 and its potential as an anticancer drug.
Aplicaciones Científicas De Investigación
CP-31398 has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines such as breast, colon, and prostate cancer. CP-31398 has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. In addition to its anticancer properties, CP-31398 has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-4-(3-pyrazol-1-ylpropylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c22-17-12-16(18-8-4-10-21-11-5-9-19-21)14-20(17)13-15-6-2-1-3-7-15/h5,9,11,15-16,18H,1-4,6-8,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPGJKSYAKUNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NCCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-4-{[3-(1H-pyrazol-1-yl)propyl]amino}-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-propanamine](/img/structure/B3813347.png)
![3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3813349.png)
![2-(2-methoxyethyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3813351.png)
![N-methyl-N'-(2-methylphenyl)-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B3813358.png)
![3-{2-[4-(2-pyrimidinyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B3813363.png)
![N-({1-[2-(allyloxy)benzyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B3813364.png)
![N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3813369.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3,4-dimethyl-1H-pyrazol-5-yl)propanamide](/img/structure/B3813371.png)
![2-(2-aminoethyl)-N-[3-(tetrahydro-3-furanyl)propyl]-4-quinazolinamine dihydrochloride](/img/structure/B3813381.png)
![1-(2-methoxyethyl)-6-oxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3813391.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-6-methoxyphenol](/img/structure/B3813402.png)

![2-({[4-methyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)pyrimidine](/img/structure/B3813409.png)
